molecular formula C22H20N4O4S B11251383 4-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid

4-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid

Cat. No.: B11251383
M. Wt: 436.5 g/mol
InChI Key: JAZIBGDKJNGQHZ-UHFFFAOYSA-N
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Description

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID is a complex organic compound that features a benzofuran moiety, a triazole ring, and a benzoic acid derivative. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The benzofuran moiety can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The triazole ring is often formed via a cycloaddition reaction involving azides and alkynes. The final step involves coupling the benzofuran and triazole intermediates with a benzoic acid derivative under appropriate conditions, such as using a coupling agent like EDC.HCl .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzoic acid derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID is unique due to its combination of benzofuran and triazole moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

4-[[2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylbenzoic acid

InChI

InChI=1S/C22H20N4O4S/c1-3-26-20(18-11-14-6-4-5-7-17(14)30-18)24-25-22(26)31-12-19(27)23-16-9-8-15(21(28)29)10-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,28,29)

InChI Key

JAZIBGDKJNGQHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C(=O)O)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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